2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S2/c1-15-11-12-8(10(13)14)9(16-11)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) |
InChI Key |
PUBLRHMZMOTZHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid generally follows these stages:
- Formation of the thiazole ring via cyclization reactions involving appropriate precursors.
- Introduction of the methylsulfanyl group at the 2-position.
- Functionalization at the 4-position to introduce the carboxylic acid group.
- Attachment of the phenyl group at the 5-position.
Reported Synthetic Route for Related Thiazole Carboxylic Acids
While direct literature on 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is limited, closely related compounds such as 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid provide valuable insights into preparation techniques.
Hydrolysis of Methyl Esters to Carboxylic Acids
- A methyl ester precursor such as 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate is hydrolyzed under basic conditions (sodium hydroxide in tetrahydrofuran and methanol) at room temperature for 30 minutes.
- The reaction mixture is concentrated, dissolved in water, acidified with hydrochloric acid at 0°C, and the precipitated acid is isolated by filtration.
- This method yields the target acid with high purity and yields around 93%.
| Step | Reagents/Conditions | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | NaOH in THF/MeOH | 0.5 hour | Room Temp | - |
| Acidification | HCl in water | 0.25 hour | 0°C | 93 |
Preparation of Thiazole Carboxylic Acids via Chlorination, Cyclization, and Hydrolysis
A more complex but industrially relevant method involves a three-step one-pot reaction consisting of chlorination, cyclization, and hydrolysis, demonstrated in the synthesis of related thiazole carboxylic acids such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid . This method can be adapted for the phenyl-substituted analogues.
Step 1: Chlorination
- Starting from ethyl acetoacetate derivatives, chlorination is performed using sulfuryl chloride as the chlorinating agent.
- Controlled addition of sulfuryl chloride at low temperatures (-15°C to -5°C) over 10-18 hours ensures minimal overchlorination.
- The molar ratio of sulfuryl chloride to substrate is carefully maintained between 0.92 and 0.98.
- Unreacted starting material is removed by vacuum distillation, and the chlorinated intermediate is used directly in the next step.
Step 2: Cyclization
- The chlorinated intermediate reacts with thioacetamide in dehydrated ethanol under reflux for 8-12 hours.
- The molar ratio of thioacetamide to chlorinated intermediate is maintained between 1.02 and 1.06.
- This step forms the thiazole ring with the methylsulfanyl group introduced via thioacetamide.
Step 3: Hydrolysis
- The ester group formed during cyclization is hydrolyzed under basic conditions.
- After hydrolysis, ethanol is removed by distillation, and the mixture is acidified to precipitate the carboxylic acid.
- The overall yield of the three-step process exceeds 90%, with product purity above 98.5% without further purification.
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Chlorination | Sulfuryl chloride, mol ratio 0.92-0.98, -15°C to -5°C | 10-18 hours | Addition + soak | Vacuum distillation to remove unreacted substrate |
| Cyclization | Thioacetamide (1.02-1.06 eq), dehydrated ethanol, reflux | 8-12 hours | Reflux | Direct use of chlorination residue |
| Hydrolysis | Base hydrolysis, ethanol removal, acidification | Variable | Room temp to reflux | High yield, >90% total recovery |
This method is advantageous due to:
- Simplified operation by combining three steps in one pot.
- Reduced solvent and reagent consumption.
- High yield and purity.
- Industrial scalability and environmental benefits due to lower waste generation.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The use of sulfuryl chloride as a chlorinating agent is preferred over chlorine gas due to better control and safety.
- Reaction parameters such as temperature, reagent molar ratios, and reaction times are critical to minimizing by-products like overchlorinated species.
- The one-pot synthesis method significantly reduces waste and energy consumption compared to multi-step isolated reactions.
- The choice of solvent in cyclization impacts yield and downstream processing; dehydrated ethanol is favored for its lower toxicity and ease of removal.
- The hydrolysis step is optimized by removing ethanol before acidification to improve product isolation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of the thiazole ring, as well as substituted derivatives with different functional groups attached to the sulfur atom .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that thiazole derivatives like this compound exhibit significant antibacterial properties. They are being investigated as potential candidates for developing new antibiotics to combat resistant bacterial strains .
Anticancer Properties : Studies have shown that certain thiazole compounds can inhibit cancer cell proliferation. For instance, derivatives of this compound have been demonstrated to enhance the efficacy of chemotherapeutic agents like paclitaxel in resistant cancer cell lines by increasing intracellular drug concentrations .
Mechanism of Action : The biological activity is attributed to the compound's ability to modulate enzyme activity and enhance cellular uptake in drug-resistant cancer cells. This suggests its potential as a chemosensitizer, making it a valuable asset in cancer therapy.
Chemical Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. This versatility enables researchers to create a library of derivatives with tailored properties for specific applications.
Anticancer Research
A notable study demonstrated that derivatives of thiazole significantly enhance the efficacy of chemotherapeutic agents in resistant cancer cell lines. The research highlighted that these compounds could potentially reverse drug resistance, which is a major hurdle in cancer treatment.
Antimicrobial Testing
Another study focused on synthesizing various analogues of thiazoles and testing their activity against multiple bacterial strains. The results indicated promising antibacterial activity at low concentrations, suggesting their potential use in developing new antibiotics.
Research has also explored the antioxidant and anti-inflammatory properties of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid:
Antioxidant Properties : Thiazole derivatives have shown significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress markers. This property is crucial for preventing cellular damage associated with oxidative stress-related diseases .
Anti-inflammatory Effects : In animal models, thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .
Mechanism of Action
The mechanism by which 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with DNA replication and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
| Compound Name | Substituent Positions (Thiazole Ring) | Molecular Formula | CAS Number |
|---|---|---|---|
| 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid | 2: -SCH₃; 4: -COOH; 5: -Ph | C₁₁H₉NO₂S₂ | Not explicitly listed |
| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | 2: -CH₃; 4: -Ph; 5: -COOH | C₁₁H₉NO₂S | 32002-72-5 |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | 4: -CH₃; 2: -Ph; 5: -COOH | C₁₁H₉NO₂S | 33763-20-1 |
Substituent Effects on Electronic and Steric Properties
- Trifluoromethyl (CF₃) Substitution :
- Benzylsulfanyl vs.
AgrA Inhibition (Quorum Sensing)
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Identified as a potent AgrA inhibitor (docking score: -8.2 kcal/mol), suggesting that phenyl and methyl groups at specific positions enhance binding to the AgrA receptor .
Antibacterial Properties
- 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids: Exhibit broad-spectrum antibacterial activity, with MIC values ranging from 8–64 µg/mL against Gram-positive bacteria. The amino group at position 2 is critical for activity .
Physicochemical Properties
Solubility and Lipophilicity
Biological Activity
2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The thiazole ring structure is known for its role in various pharmacological applications, making it a focal point of research in medicinal chemistry.
Chemical Structure
The chemical formula for 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is C11H9NOS2, featuring a thiazole ring substituted with a methylsulfanyl group and a phenyl group. The carboxylic acid functional group enhances its solubility and reactivity, which are critical for its biological activity.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups at specific positions on the phenyl ring can enhance activity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid | A549 (lung cancer) | 5.0 | Inhibition of tubulin polymerization |
| Thiazolidine derivatives | Prostate cancer | 0.7 - 1.0 | Induction of apoptosis |
| Thiazoles with methoxy substitutions | Melanoma | 1.6 - 3.9 | Cell cycle arrest at G2/M phase |
The compound's efficacy in inducing apoptosis and inhibiting cell proliferation has been linked to its ability to disrupt microtubule dynamics, a common target for anticancer agents .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of thiazole can exhibit activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus anthracis | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Moderate to Good |
The antimicrobial action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways .
Anticonvulsant Activity
Thiazole compounds have been explored for their potential anticonvulsant effects. Studies suggest that certain thiazole derivatives can modulate neurotransmitter receptors, providing protection against seizures:
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| Thiazole derivative A | PTZ-induced seizures | 10.0 |
| Thiazole derivative B | Maximal electroshock model | 15.0 |
These compounds may act as negative allosteric modulators of AMPA receptors, which play a critical role in excitatory neurotransmission .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid against various cancer cell lines, demonstrating an IC50 value of approximately 5 μM against A549 cells. The mechanism was linked to tubulin polymerization inhibition.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited moderate antibacterial activity against Bacillus cereus and good antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating infections.
- Anticonvulsant Properties : In animal models, thiazole derivatives showed significant anticonvulsant activity with effective doses comparable to standard medications like sodium valproate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using Lawesson’s reagent (for thiazole ring formation) or by reacting amino-substituted precursors with acid anhydrides/chlorides. Key intermediates, such as ethyl 2-oxoacetate derivatives, are characterized using IR, -NMR, and mass spectrometry to confirm functional groups and purity. Elemental analysis is critical for verifying stoichiometry .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : IR spectroscopy identifies thiol (-SH) and carboxylic acid (-COOH) groups via stretches at ~2500 cm (S-H) and ~1700 cm (C=O). -NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the in vitro biological activity of this compound?
- Methodological Answer : Standard assays include:
- Analgesic/Anti-inflammatory : Carrageenan-induced paw edema in rodents (dose range: 10–100 mg/kg) .
- Antitumor Activity : NCI-60 cell line screening (72-hour incubation, IC determination) .
Advanced Research Questions
Q. How can synthetic yields be optimized for 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives?
- Methodological Answer : Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For example:
- Use dichloromethane (DCM) as a solvent for cyclization to minimize side reactions.
- Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency in ester-to-acid conversions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate at optimal conversion .
Q. How should researchers resolve contradictions in pharmacological data (e.g., variable IC values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:
- Standardize protocols (e.g., uniform cell passage number, serum-free media).
- Validate results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. What computational methods are used to correlate the compound’s structure with its biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or tubulin. Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents (e.g., electron-withdrawing groups enhance antitumor activity) .
Q. How can X-ray crystallography clarify structural ambiguities in thiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and packing motifs. For example, the dihedral angle between the thiazole ring and phenyl group influences π-π stacking interactions. Crystallization in ethanol/water (1:1) at 4°C often yields suitable crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
